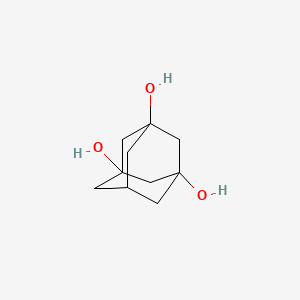

1,3,5-Adamantanetriol

Overview

Description

1,3,5-Adamantanetriol is a polyhydric alcohol derived from adamantane, a highly stable and rigid hydrocarbon. The compound features three hydroxyl groups attached to the adamantane framework, making it a versatile intermediate in organic synthesis. Its unique structure imparts significant thermal and chemical stability, making it valuable in various industrial and scientific applications .

Mechanism of Action

Target of Action

It is known that 1,3,5-adamantanetriol is an intermediate for the synthesis of adamantane-based trimeric cationic surfactants and other adamantane polyhydric alcohols . These compounds may interact with various biological targets, but the specific targets of this compound remain to be identified.

Biochemical Pathways

It is known that 1-adamantanol can be converted into this compound in the presence of n-hydroxylphthtalimide, cobalt (ii) acetylacetonate, and manganese dioxide under oxygen atmosphere in glacial acetic acid . This suggests that this compound may be involved in or affect similar biochemical reactions.

Biochemical Analysis

Biochemical Properties

1,3,5-Adamantanetriol plays a crucial role in biochemical reactions, particularly in hydroxylation processes. It interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze the regioselective hydroxylation of adamantane derivatives . These interactions are essential for the synthesis of hydroxylated adamantanes, which have applications in pharmaceuticals and materials science. The compound’s interaction with these enzymes highlights its importance in biochemical pathways involving hydroxylation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic flux and gene expression patterns . These effects are crucial for understanding how this compound can be utilized in therapeutic applications and its potential impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use . For example, it has been shown to interact with cytochrome P450 enzymes, leading to the hydroxylation of adamantane derivatives. These interactions can result in changes in gene expression and enzyme activity, highlighting the compound’s versatile role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its thermal stability, which allows it to maintain its biochemical activity over extended periods . Factors such as pH, temperature, and the presence of other chemicals can influence its stability and degradation rate. Long-term studies have shown that this compound can have sustained effects on cellular function, making it a valuable compound for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to hydroxylation and oxidation reactions. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which facilitate its conversion into hydroxylated derivatives . These metabolic pathways are essential for the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its subcellular distribution for potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Adamantanetriol can be synthesized through several methods. One common approach involves the hydroxylation of 1,3-adamantanediol using microbial or enzymatic catalysts. For instance, Kitasatospora sp. GF12 cells can catalyze the regioselective hydroxylation of 1,3-adamantanediol to produce this compound . Another method involves the oxidation of 1-adamantanol in the presence of N-hydroxylphthalimide, cobalt(II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves the use of robust and scalable chemical processes. The oxidation of 1-adamantanol using the aforementioned reagents is a preferred method due to its efficiency and high yield . The process conditions, such as temperature, pressure, and reaction time, are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Adamantanetriol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form adamantane derivatives with fewer hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products

Oxidation: Formation of adamantanone or adamantanecarboxylic acid.

Reduction: Formation of partially hydroxylated adamantane derivatives.

Substitution: Formation of halogenated or alkylated adamantane derivatives.

Scientific Research Applications

1,3,5-Adamantanetriol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential as a scaffold in drug design and development.

Medicine: Investigated for its antiviral and antibacterial properties.

Industry: Utilized in the production of high-performance materials, such as photoresists for semiconductor devices

Comparison with Similar Compounds

Similar Compounds

1,3-Adamantanediol: A dihydroxy derivative of adamantane with two hydroxyl groups.

1,3,5,7-Adamantanetetraol: A tetrahydroxy derivative with four hydroxyl groups.

1-Adamantanol: A monohydroxy derivative with a single hydroxyl group.

Uniqueness

1,3,5-Adamantanetriol is unique due to its three hydroxyl groups, which provide a balance between reactivity and stability. This makes it more versatile than 1,3-adamantanediol and 1-Adamantanol, while being less complex than 1,3,5,7-Adamantanetetraol. Its specific arrangement of hydroxyl groups allows for selective functionalization, making it a valuable intermediate in various chemical syntheses .

Biological Activity

1,3,5-Adamantanetriol is a polyhydroxylated derivative of adamantane, a compound known for its unique cage-like structure. This triol has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties, enzyme inhibition, and applications in drug delivery systems. This article reviews the current understanding of the biological activity of this compound, supported by empirical data and case studies.

This compound can be synthesized through various methods, including biocatalysis using Kitasatospora cells. In a study by Akita et al. (2012), the regioselective hydroxylation of 1,3-adamantanediol was achieved to produce this compound with a yield of approximately 51.5% over 120 hours at 24 °C . The compound's structure allows for multiple hydroxyl groups that enhance its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that adamantane derivatives possess the ability to inhibit bacterial growth through disruption of cell membrane integrity. The triol has shown effectiveness against various strains of bacteria, making it a candidate for developing new antimicrobial agents .

Cytotoxicity and Therapeutic Index

The cytotoxic effects of this compound have been assessed using MTT assays. Preliminary findings suggest that while the compound exhibits biological activity at lower concentrations (EC50 values), it also presents cytotoxicity at higher concentrations (CC50 values). This characteristic highlights the need for further investigation into its therapeutic index to optimize its use in clinical applications .

Study on Antiviral Activity

In a notable study focusing on the antiviral properties of adamantane derivatives, researchers evaluated the effects of these compounds on viral replication. The results indicated that certain derivatives could significantly reduce viral load in infected cell cultures when administered post-infection . Although specific data on this compound was not provided in this study, the findings underscore the potential for similar compounds to exhibit antiviral properties.

Synthesis and Application in Drug Delivery

Another area of interest is the use of this compound in drug delivery systems. Its ability to form stable complexes with various pharmaceutical agents enhances their solubility and bioavailability. Research has shown that incorporating adamantane structures into drug formulations can improve therapeutic outcomes .

Data Summary

Properties

IUPAC Name |

adamantane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYBYTIPMYLHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432519 | |

| Record name | 1,3,5-Adamantanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99181-50-7 | |

| Record name | 1,3,5-Adamantanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1,3,5-Adamantanetriol?

A1: this compound serves as a key building block in organic synthesis, particularly for creating adamantane-based pharmaceuticals, fine chemicals, and functional materials. [] Its unique structure and reactivity make it a valuable precursor for developing novel compounds with potentially useful properties.

Q2: What is a notable advantage of the Cr(VI) oxidation method for synthesizing this compound?

A2: The direct oxidation of adamantane using Cr(VI) reagents offers a simplified, one-step synthesis route for producing this compound and other adamantane polyhydric alcohols. [] This method is advantageous due to its relatively mild reaction conditions, straightforward procedure, and reduced reaction steps compared to alternative approaches.

Q3: Are there any alternative synthesis methods for this compound?

A3: Yes, besides chemical synthesis, researchers have explored biocatalytic approaches. For example, Kitasatospora cells can regioselectively convert 1,3-adamantanediol to this compound. [] This highlights the potential of using biocatalysts for specific and controlled modifications of adamantane derivatives.

Q4: What research has been done on the derivatives of this compound?

A4: Studies have investigated the synthesis and properties of triesters derived from this compound and 7-ethyl-1,3,5-adamantanetriol. [] This research explores the impact of structural modifications on the physicochemical properties and thermo-oxidative stability of these derivatives, which could be relevant for their potential applications.

Q5: Are there efficient methods available for producing this compound derivatives?

A5: Research has described the preparation of this compound mono(meth)acrylate, highlighting the development of specific synthetic methodologies for obtaining valuable derivatives. [] This further expands the possibilities for utilizing this compound as a starting material in various chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.